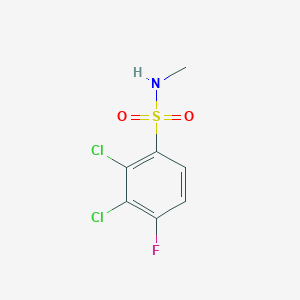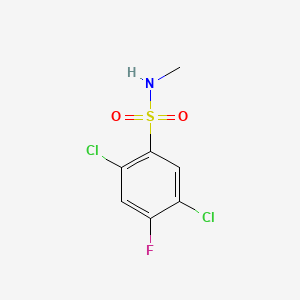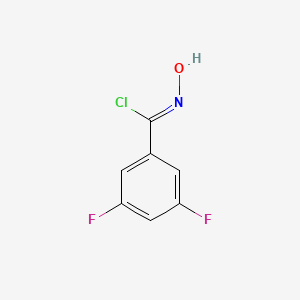
(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzimidoyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride typically involves the chlorination of a precursor compound, such as (Z)-2,4-difluorobenzimidoyl chloride, followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the hydroxylation step may involve reagents such as hydroxylamine or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, often involving reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under conditions that favor nucleophilic attack, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted benzimidoyl derivatives.
科学研究应用
Chemistry: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties tailored for various industrial uses.
作用机制
The mechanism of action of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
相似化合物的比较
2,4-Difluorobenzimidoyl chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.
N-hydroxybenzimidoyl chloride: Does not contain fluorine atoms, which affects its chemical properties and reactivity.
2,4-Difluoro-N-hydroxybenzamide: Similar structure but with an amide group instead of a chloride, leading to different chemical behavior.
Uniqueness: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is unique due to the combination of fluorine atoms and a hydroxyl group on the benzimidoyl chloride framework. This combination imparts distinct reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
(1Z)-2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGOZONOWEIJV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














